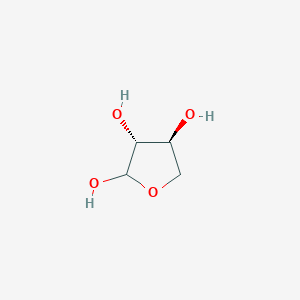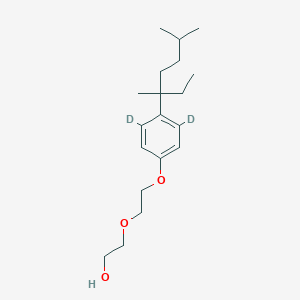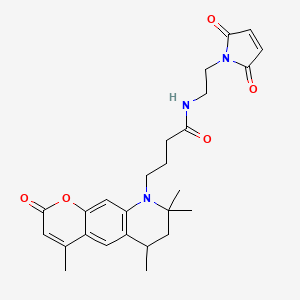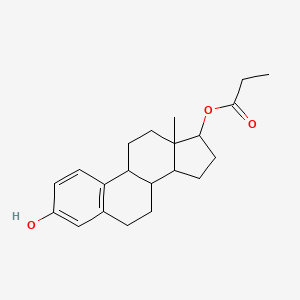
Sandenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Sandenol is synthesized through a reaction between camphene and guaiacol in the presence of a Lewis acid such as boron trifluoride . This reaction leads to the formation of a mixture of isomers, including isocamphyl, isofenchyl, and isobornyl . The industrial production of this compound involves the rearrangement of camphene, which is a key step in the synthesis process .
化学反応の分析
Sandenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
科学的研究の応用
Sandenol has a wide range of applications in scientific research, including:
Chemistry: Used as a synthetic fragrant ingredient to mimic sandalwood and vetiver woody notes.
Biology: Studied for its potential biological activities and interactions with various biological systems.
Medicine: Investigated for its potential therapeutic properties and effects on human health.
作用機序
The mechanism of action of Sandenol involves its interaction with olfactory receptors, leading to the perception of its woody and balsamic odor. The molecular targets and pathways involved in this process are primarily related to the olfactory system, where this compound binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .
類似化合物との比較
Sandenol is unique due to its specific chemical structure and odor profile. Similar compounds include:
Sandalore: Another synthetic fragrance with a sandalwood-like aroma.
Bacdanol: Known for its powerful woody scent.
Sandela: A mixture of isomers synthesized from camphene and guaiacol. These compounds share similar uses in the fragrance industry but differ in their chemical structures and specific odor characteristics
This compound stands out due to its cost-effectiveness and versatility in various applications, making it a valuable compound in both scientific research and industrial applications.
特性
分子式 |
C16H28O |
|---|---|
分子量 |
236.39 g/mol |
IUPAC名 |
3-[(1R,4R)-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H28O/c1-10-14-8-12(16(10,2)3)9-15(14)11-5-4-6-13(17)7-11/h10-15,17H,4-9H2,1-3H3/t10?,11?,12-,13?,14-,15?/m0/s1 |
InChIキー |
BWVZAZPLUTUBKD-HXLKAFCPSA-N |
異性体SMILES |
CC1[C@@H]2C[C@H](C1(C)C)CC2C3CCCC(C3)O |
正規SMILES |
CC1C2CC(C1(C)C)CC2C3CCCC(C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![D-[3-2H]Glucose](/img/structure/B12057919.png)





![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B12057958.png)

![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)
